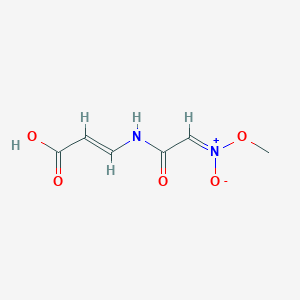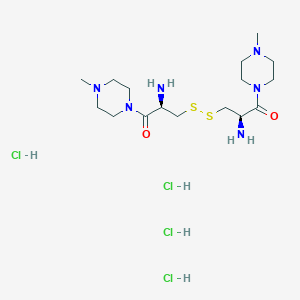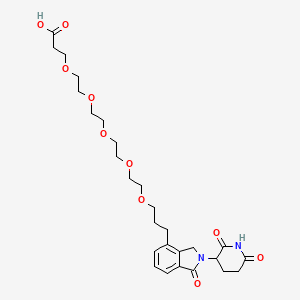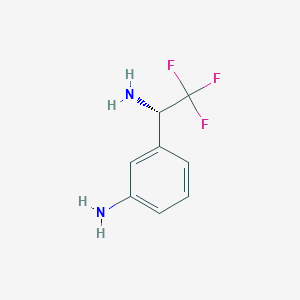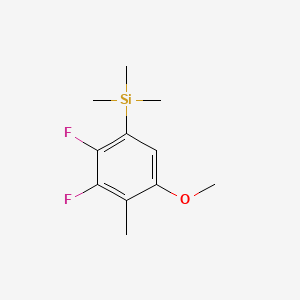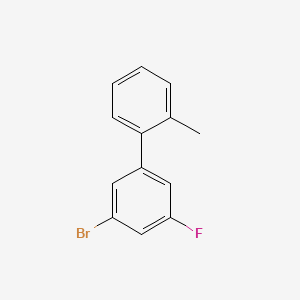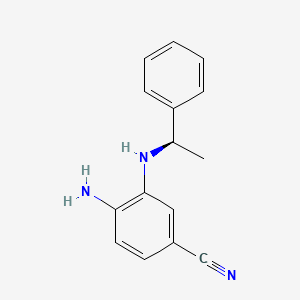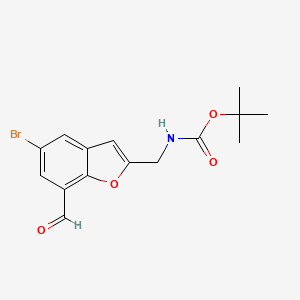![molecular formula C41H47O3P B14764434 1,10-bis(4-tert-butylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine](/img/structure/B14764434.png)
1,10-bis(4-tert-butylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,10-bis(4-tert-butylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of tert-butylphenyl groups, hydroxy groups, and a dioxaphosphocine ring, which contribute to its distinctive chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-bis(4-tert-butylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine typically involves multiple steps, including the formation of intermediate compounds and subsequent reactions to achieve the final product. Common synthetic routes may include:
Formation of tert-butylphenyl intermediates: This step involves the reaction of tert-butylbenzene with appropriate reagents to introduce functional groups.
Cyclization and ring formation: The intermediate compounds undergo cyclization reactions to form the dioxaphosphocine ring.
Hydroxylation and final modifications: Hydroxyl groups are introduced, and final modifications are made to achieve the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,10-bis(4-tert-butylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups, resulting in modified derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1,10-bis(4-tert-butylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including its effects on cell growth and metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,10-bis(4-tert-butylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: It can bind to specific enzymes or receptors, modulating their activity and influencing cellular processes.
Modulation of signaling pathways: The compound may affect various signaling pathways, leading to changes in gene expression and cellular behavior.
Antioxidant activity: It may exhibit antioxidant properties, protecting cells from oxidative stress and damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-di-tert-butylbenzil: A structurally related compound with similar tert-butylphenyl groups.
Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate: Another compound with tert-butylphenyl groups, used in different applications.
Eigenschaften
Molekularformel |
C41H47O3P |
|---|---|
Molekulargewicht |
618.8 g/mol |
IUPAC-Name |
1,10-bis(4-tert-butylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine |
InChI |
InChI=1S/C41H47O3P/c1-37(2,3)27-15-11-25(12-16-27)29-19-21-31-33-35(29)43-45(42)44-36-30(26-13-17-28(18-14-26)38(4,5)6)20-22-32-34(36)41(33,23-39(31,7)8)24-40(32,9)10/h11-22,42H,23-24H2,1-10H3 |
InChI-Schlüssel |
QJZVMAQPUZYENQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC23CC(C4=C2C(=C(C=C4)C5=CC=C(C=C5)C(C)(C)C)OP(OC6=C(C=CC1=C36)C7=CC=C(C=C7)C(C)(C)C)O)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


